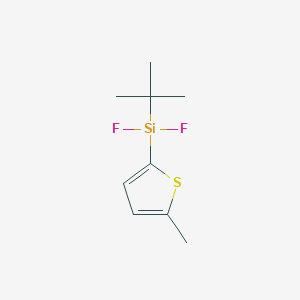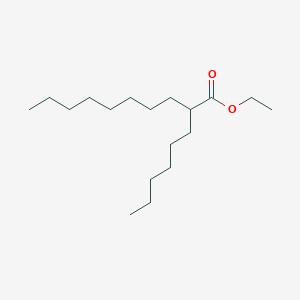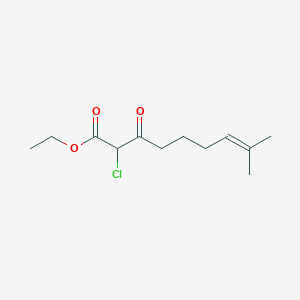
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane is a complex organic compound characterized by its long polyether chain and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane typically involves the stepwise addition of ethylene oxide units to a phenyl-terminated initiator. This process is often carried out under controlled conditions to ensure the desired degree of polymerization and molecular weight distribution. The reaction conditions usually include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization process.
Catalysts: Basic catalysts such as potassium hydroxide or sodium methoxide to initiate the polymerization.
Solvents: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes using specialized reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can target the ether linkages, leading to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperature and solvent conditions.
Major Products
Oxidation: Phenolic compounds and quinones.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The long polyether chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The phenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine
- 2,5,8,11,14,17,20,23,26,29,32-十一氧杂三十四烷-34-胺
Uniqueness
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane stands out due to its extended polyether chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications requiring high molecular weight and specific binding characteristics.
Propriétés
Numéro CAS |
832128-31-1 |
|---|---|
Formule moléculaire |
C43H80O11 |
Poids moléculaire |
773.1 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C43H80O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-51-36-37-52-38-39-53-40-41-54-42-43-19-16-15-17-20-43/h15-17,19-20H,2-14,18,21-42H2,1H3 |
Clé InChI |
PYSGPYFEVDUISL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)

